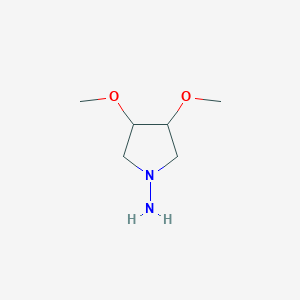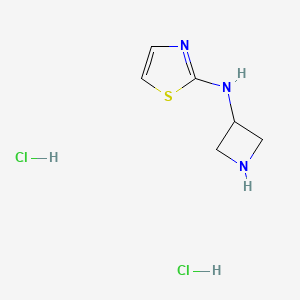
3,4-Dimethoxypyrrolidin-1-amine
Overview
Description
Synthesis Analysis
Pyrrolidine compounds, such as 3,4-Dimethoxypyrrolidin-1-amine, can be synthesized through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis of Key Intermediates
The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound related to 3,4-Dimethoxypyrrolidin-1-amine, illustrates the development of stereoselective processes for producing intermediates critical in pharmaceutical synthesis, including antibiotics for veterinary use (Fleck et al., 2003) source.
Catalytic Activities
The development of nickel pincer complexes using derivatives of pyrrolidine demonstrates the role of such compounds in enhancing the efficiency of cross-coupling reactions of nonactivated secondary alkyl halides, showcasing the relevance of these structures in organic synthesis and catalysis (Garcia et al., 2016) source.
Pharmaceutical and Biological Research
Antineoplastic Agents
Compounds derived from this compound have been evaluated for their antineoplastic properties, demonstrating significant activity against various cancer cell lines. This underscores the compound's potential as a scaffold for developing novel anticancer agents (Pettit et al., 2003) source.
Neurotropic Activity
Research into pyrrolopyrimidin-4-ones, structures closely related to this compound, has revealed neurotropic activities, offering insights into potential therapeutic applications for neurological conditions (Zaliznaya et al., 2020) source.
Analytical Chemistry and Material Science
Chiral Derivatization
Novel chiral derivatization reagents based on the pyrrolidine structure have been developed for the selective detection of chiral carboxylic acids by UPLC-MS/MS analysis, demonstrating the compound's utility in advanced analytical techniques (Takayama et al., 2014) source.
Future Directions
Pyrrolidine compounds, including 3,4-Dimethoxypyrrolidin-1-amine, have shown promise in various fields of research . Their unique structure and versatile chemical properties make them valuable in the design of new compounds with different biological profiles . Ongoing research is expected to further explore the potential of these compounds in various applications .
properties
IUPAC Name |
3,4-dimethoxypyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-9-5-3-8(7)4-6(5)10-2/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVCLNXJXQRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)








